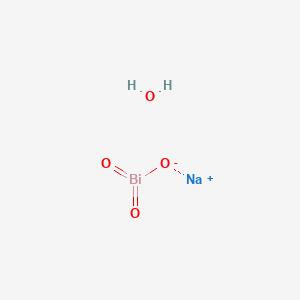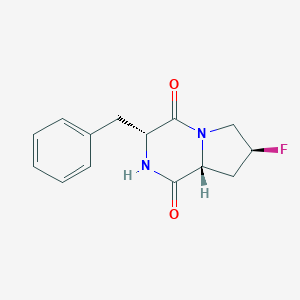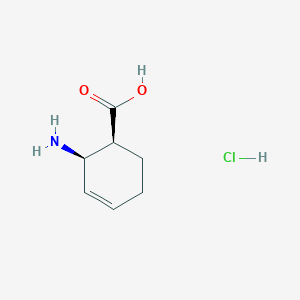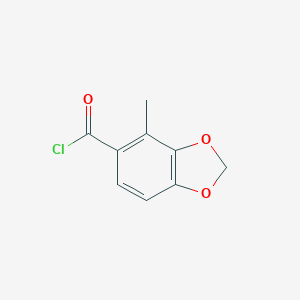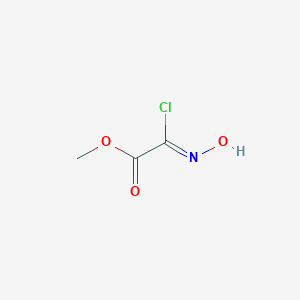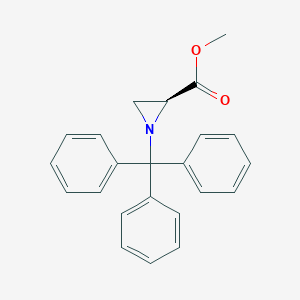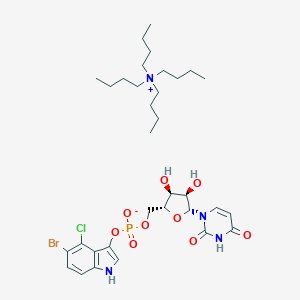
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (BCIP) is a chemical compound that is widely used in scientific research for the detection of alkaline phosphatase activity. BCIP is a substrate for alkaline phosphatase, which when cleaved, produces a blue-purple precipitate that can be visualized with the naked eye or through microscopy.
Scientific Research Applications
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is widely used in scientific research for the detection of alkaline phosphatase activity. This enzyme is found in a variety of tissues and is involved in a range of biological processes, including bone mineralization, cell signaling, and immune function. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is commonly used in molecular biology and biochemistry experiments to detect the presence of alkaline phosphatase in cells or tissue samples.
Mechanism Of Action
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a substrate for alkaline phosphatase, which cleaves the phosphate group from Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate, resulting in the formation of a blue-purple precipitate. The mechanism of action of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is well understood and has been extensively studied in the scientific literature.
Biochemical And Physiological Effects
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is used solely as a substrate for the detection of alkaline phosphatase activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is its ease of use. It is a simple and reliable substrate for the detection of alkaline phosphatase activity. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is also relatively inexpensive and widely available. However, there are some limitations to the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. It is not suitable for use in live cells or tissues, as it requires the cleavage of the phosphate group to produce a visible signal. Additionally, the blue-purple precipitate produced by Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be difficult to quantify accurately, making it less suitable for quantitative experiments.
Future Directions
There are several future directions for the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in scientific research. One area of interest is the development of new substrates for alkaline phosphatase that can produce more sensitive and accurate signals. Additionally, there is ongoing research into the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in combination with other substrates or detection methods to improve the accuracy and sensitivity of alkaline phosphatase detection. Finally, there is interest in the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in high-throughput screening assays for the identification of new drugs or drug targets.
Synthesis Methods
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be synthesized through a multi-step process involving the reaction of 5-bromo-4-chloroindole with uridine-3'-monophosphate. The resulting compound is then phosphorylated to produce Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. The synthesis of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a well-established procedure and can be performed in most laboratories with the appropriate equipment and reagents.
properties
CAS RN |
132900-87-9 |
|---|---|
Product Name |
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Molecular Formula |
C33H51BrClN4O9P |
Molecular Weight |
794.1 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |
InChI |
InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
InChI Key |
HAHLELUTESRHIM-QHGBZGEGSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
Other CAS RN |
132900-87-9 |
synonyms |
U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



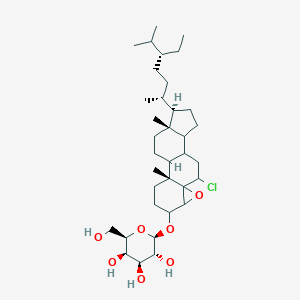
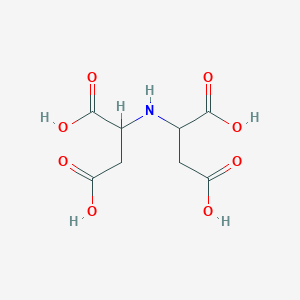

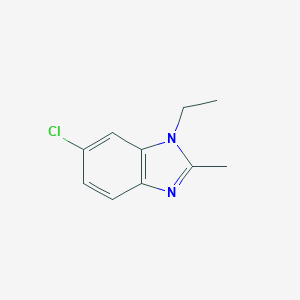
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
